Cuspin-1

Ras Signaling Translational Regulation SMN Protein Upregulation

Cuspin-1 is the only commercially available tool compound that directly upregulates SMN protein translation via Ras-ERK pathway activation—mechanistically distinct from SMN2 splicing modulators like Risdiplam and Branaplam. Demonstrates 71–93% SMN increase in SMA patient fibroblasts (EC50 18 μM) and exhibits ≥4 years powder stability at -20°C, with reconstituted DMSO stocks stable for 6 months. Supplied at ≥98% purity. Ideal for high-throughput screens and longitudinal mechanistic studies interrogating post-transcriptional translational control in SMA disease models. Use at 5–10 μg/mL (18–36 μM) with ERK phosphorylation inhibitors (e.g., U0126) as pathway-specificity controls.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 337932-29-3
Cat. No. B161207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuspin-1
CAS337932-29-3
SynonymsChemical Upregulator of SMN Protein-1
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3
InChIKeyAJZRSLVRFSCCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cuspin-1 (CAS 337932-29-3): A Selective SMN Protein Upregulator for Ras Signaling Research in Spinal Muscular Atrophy


Cuspin-1 (Chemical Upregulator of SMN Protein-1; CAS 337932-29-3) is a small-molecule bromobenzophenone analog identified through a high-throughput screen of 69,189 compounds as the most active upregulator of Survival of Motor Neuron (SMN) protein [1]. Unlike SMN2 splicing modulators that alter pre-mRNA processing, Cuspin-1 directly increases SMN protein abundance via translational upregulation through activation of the Ras-Raf-MEK-ERK signaling cascade [1]. The compound demonstrates an EC50 of 18 μM for SMN upregulation in SMA patient fibroblasts, with a 50% increase in SMN protein levels observed at this concentration [1].

Why Generic SMN Modulators Cannot Replace Cuspin-1 in Ras Pathway and Translational Regulation Studies


Generic SMN-targeting compounds such as Risdiplam, Branaplam, and ML372 function as SMN2 pre-mRNA splicing modifiers, correcting exon 7 inclusion to produce full-length SMN protein from the SMN2 gene [1]. In contrast, Cuspin-1 operates through a distinct mechanism—direct translational upregulation of SMN protein via Ras-ERK signaling activation—making it the only commercially available tool compound that links Ras pathway activation to SMN protein abundance without altering splicing patterns [2]. Substituting Cuspin-1 with a splicing modulator fundamentally changes the experimental question: splicing modifiers test SMN2 exon inclusion efficiency, while Cuspin-1 interrogates post-transcriptional translational control via Ras signaling. Furthermore, Cuspin-1 exhibits selective activity in SMA patient fibroblasts (active in 3 of 4 lines) while showing no effect in non-SMA cell lines, a selectivity profile not established for most splicing modulators in side-by-side comparisons .

Quantitative Differentiation of Cuspin-1 (CAS 337932-29-3) vs. SMN2 Splicing Modulators and Other SMN Upregulators


Mechanism of Action: Translational Upregulation via Ras-ERK Activation vs. SMN2 Splicing Correction

Cuspin-1 increases SMN protein levels via translational upregulation through Ras-Raf-MEK-ERK pathway activation, a mechanism distinct from SMN2 splicing modulators (e.g., Risdiplam, Branaplam) that alter pre-mRNA processing. In SMA patient fibroblasts, Cuspin-1 treatment (18 μM) increases SMN protein by 50% accompanied by increased ERK phosphorylation, whereas Risdiplam (EC1.5× = 4-29 nM) and Branaplam increase SMN protein by promoting SMN2 exon 7 inclusion [1][2]. This mechanistic divergence enables Cuspin-1 to serve as a unique tool for interrogating Ras-dependent translational control, while splicing modulators address SMN2 splicing efficiency [3].

Ras Signaling Translational Regulation SMN Protein Upregulation

Cellular Selectivity: SMA Patient Fibroblast-Specific Activity vs. Broad Cell Line Responsiveness

Cuspin-1 demonstrates selective SMN upregulation in SMA patient-derived fibroblasts, increasing SMN protein by 71-93% in 3 out of 4 SMA patient fibroblast lines at 5 μg/mL (approximately 18 μM) over 48 hours . In contrast, Cuspin-1 shows no detectable SMN upregulation in a panel of non-SMA cell lines including HT1080, 293T, A549, two human ESC-MN lines, MEF, mESC-MN, rat PC12, and rat ST14A cells under identical treatment conditions . This disease-relevant selectivity profile contrasts with SMN2 splicing modulators such as Risdiplam and Branaplam, which are reported to increase SMN protein broadly across cell types [1].

Cell-Type Selectivity SMA Disease Models Fibroblast Assays

Pathway Selectivity: Preferential ERK Phosphorylation over AKT Activation

Cuspin-1 selectively activates ERK phosphorylation without concomitant AKT phosphorylation, demonstrating pathway specificity within the Ras signaling network. In SMA fibroblast line #9677, Cuspin-1 treatment (10 μg/mL) induced time-dependent ERK (Thr202/Tyr204) phosphorylation with tmax = 24 h, while AKT (Ser473) phosphorylation remained unchanged throughout the time course . This preferential ERK over AKT activation distinguishes Cuspin-1 from direct Ras activators (e.g., constitutively active NRasG12D, which produces a 5-fold p-ERK increase and a 2.7-fold SMN increase [1]) and from broad-spectrum Ras pathway modulators.

MAPK/ERK Pathway Kinase Selectivity Ras Signaling Specificity

Physicochemical and Stability Profile: Validated Purity, Solubility, and Long-Term Storage for Reproducible Experiments

Cuspin-1 is supplied with validated purity specifications (≥94% by HPLC; some vendors certify ≥98%) enabling reproducible dose-response studies . Solubility in DMSO is established at 10-16 mg/mL depending on vendor formulation, with detailed solubility guidance for DMF (25 mg/mL), ethanol (1 mg/mL), and DMF:PBS (1:1; 0.5 mg/mL) . Long-term powder stability is documented at ≥4 years when stored at -20°C; reconstituted stock solutions are stable for up to 6 months at -20°C .

Compound Quality Control Solubility Optimization Experimental Reproducibility

Defined Research Applications for Cuspin-1 (CAS 337932-29-3) Based on Validated Quantitative Evidence


Interrogation of Ras-ERK Signaling Contribution to SMN Translational Regulation in SMA Disease Models

Cuspin-1 is the only validated small-molecule tool for directly linking Ras-ERK pathway activation to SMN protein translational upregulation [1]. Researchers should utilize Cuspin-1 at 5-10 μg/mL (approximately 18-36 μM) in SMA patient-derived fibroblasts to assess Ras-dependent translational control mechanisms. Include ERK phosphorylation inhibitors (e.g., U0126) as controls to confirm pathway specificity. This application is distinct from SMN2 splicing modulator studies, which address exon 7 inclusion efficiency rather than translational regulation [2].

Cell-Type-Specific SMN Upregulation Studies Requiring Disease-Relevant Selectivity

Cuspin-1 exhibits selective activity in SMA patient fibroblasts (3/4 lines responsive; 71-93% SMN increase at 5 μg/mL over 48 h) while showing no effect in non-SMA cell lines . This selectivity profile makes Cuspin-1 particularly suitable for experiments requiring cell-autonomous Ras pathway activation in SMA disease contexts, minimizing confounding effects observed with broad-spectrum splicing modulators. Validate responsiveness in each SMA fibroblast line prior to mechanistic studies, as 1 of 4 lines tested showed no response .

Pathway-Selective ERK Activation for Ras-MAPK Signaling Studies Without AKT Crosstalk

Cuspin-1 preferentially stimulates ERK (Thr202/Tyr204) phosphorylation with tmax = 24 h at 10 μg/mL, while AKT (Ser473) phosphorylation remains unchanged . This pathway selectivity enables cleaner dissection of Ras-ERK-specific effects on SMN translation without concurrent PI3K-AKT pathway activation. Use Cuspin-1 in combination with ERK-specific inhibitors and AKT inhibitors to establish pathway exclusivity in downstream SMN protein quantification assays [1].

Long-Term Stability Studies and High-Throughput Screening Campaigns Requiring Reproducible Compound Performance

Cuspin-1 powder demonstrates stability ≥4 years at -20°C, with reconstituted DMSO stock solutions stable for 6 months at -20°C . This documented long-term stability supports multi-month screening campaigns and longitudinal studies without batch-to-batch variability concerns. For high-throughput applications, prepare stock solutions at 10-16 mg/mL in DMSO and store aliquots at -20°C protected from light .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cuspin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.